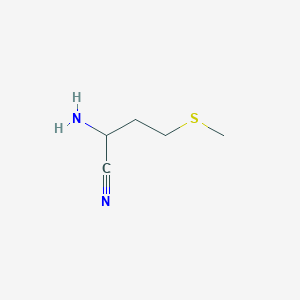

2-Amino-4-(methylthio)butanenitrile

Description

Conversion from 3-(Methylthio)propanal

A significant pathway for the synthesis of 2-Amino-4-(methylthio)butanenitrile begins with 3-(methylthio)propanal (MMP). This aldehyde serves as a crucial building block for the subsequent introduction of the amino and nitrile groups.

The Strecker synthesis and its variations are fundamental in converting aldehydes to α-aminonitriles. In the context of this compound synthesis, 3-(methylthio)propanal is reacted with a source of cyanide, typically hydrogen cyanide (HCN) or a salt like sodium cyanide, and ammonia (B1221849). This reaction proceeds through the formation of an intermediate α-aminonitrile, which is this compound.

The industrial synthesis of D,L-Methionine often involves a related process where acrolein is first reacted with methanethiol (B179389) to produce MMP. rsc.org This MMP is then subjected to a Bucherer-Bergs reaction, a variant of the Strecker synthesis, to form 5-(2-(methylthio)ethyl)hydantoin, which is subsequently hydrolyzed to methionine. rsc.org While not a direct synthesis of the target aminonitrile, this pathway highlights the industrial relevance of the core reaction between MMP, a cyanide source, and an amine source.

Conversion from 2-Hydroxy-4-(methylthio)butanenitrile (HMBN)

Another important precursor for the synthesis of this compound is 2-hydroxy-4-(methylthio)butanenitrile (HMBN). HMBN is synthesized by reacting 3-(methylthio)propanal with hydrogen cyanide. This process can be catalyzed by a base catalyst such as triethylamine.

The conversion of HMBN to this compound involves the transformation of the hydroxyl group into an amino group. One approach involves the amidation of HMBN. For instance, HMBN can be hydrated to form 2-hydroxy-4-(methylthio)butyric amide. google.com This amide can then undergo further reactions, potentially involving amination, to yield the target aminonitrile. Another described pathway involves reacting HMBN with ammonia and carbon dioxide to form methionine hydantoin, which can then be saponified to produce methionine. While the direct conversion to this compound from the amide is a plausible step, detailed research findings on this specific transformation are not extensively documented in the provided results.

A slightly modified reaction sequence involves hydrating HMBN to form 2-hydroxy-4-(methylthio) butyric amide, which is then reacted with an alcohol to produce an HMBA ester and ammonia. google.com Subsequent hydrolysis of the ester yields 2-hydroxy-4-(methylthio)butanoic acid (HMBA) and the alcohol. google.com

Catalytic Strategies in Synthesis

Catalysis plays a pivotal role in optimizing the efficiency and selectivity of the synthetic routes to this compound and its precursors.

Organic amine catalysts, such as pyridine (B92270) and triethylamine, are employed in the synthesis of HMBN from MMP and hydrogen cyanide. google.com These catalysts facilitate the addition of the cyanide to the aldehyde. In some process variations, the same organic amine catalyst used in the initial Michael addition of methyl mercaptan to acrolein to form MMP is also used in the subsequent reaction with hydrogen cyanide to produce HMBN. google.com The use of these catalysts helps to control reaction conditions and improve yields. For instance, in the synthesis of HMBN, improved industrial methods utilize a pyridine/triethylamine catalyst system.

Structure

3D Structure

Properties

Molecular Formula |

C5H10N2S |

|---|---|

Molecular Weight |

130.21 g/mol |

IUPAC Name |

2-amino-4-methylsulfanylbutanenitrile |

InChI |

InChI=1S/C5H10N2S/c1-8-3-2-5(7)4-6/h5H,2-3,7H2,1H3 |

InChI Key |

MWLKEJXYXYRWIH-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC(C#N)N |

Synonyms |

2-amino-4-methylthiobutanenitrile |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4 Methylthio Butanenitrile

Chemical Synthesis Approaches

Catalytic Strategies in Synthesis

Application of Heterogeneous Catalysts

The synthesis of nitrile-containing compounds, including structures related to 2-amino-4-(methylthio)butanenitrile, has been effectively achieved using heterogeneous catalysts. These catalysts are favored for their stability, ease of recovery, and reusability, aligning with the principles of green chemistry. wpmucdn.com

Metal-organic frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts. wpmucdn.com Specifically, Zn(II) and Cd(II) based MOFs have been successfully employed in the multi-component synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines. wpmucdn.com This reaction proceeds with aldehydes, malononitrile (B47326), and thiophenols, and notably, does not require an organic solvent. wpmucdn.com The catalysts can be recovered through simple filtration and reused for multiple cycles with minimal loss of activity. wpmucdn.com For instance, in a model reaction involving benzaldehyde, malononitrile, and thiophenol, both Zn(II) and Cd(II) MOFs were reused for five cycles with almost no decrease in catalytic activity for the first three cycles. wpmucdn.com

Another innovative approach involves a novel base-metal multifunctional nanomagnetic catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes. nih.gov This catalyst, (γ-Fe2O3-Im-Py)2WO4, is prepared by immobilizing tungstate (B81510) anions onto γ-Fe2O3 supported with imidazolium (B1220033) moieties. nih.gov It facilitates a multicomponent tandem oxidation process starting from alcohols under solvent-free conditions. nih.gov The tungstate component catalyzes the oxidation of alcohols to aldehydes, which then undergo condensation with malononitrile and other reagents, promoted by the pyridine (B92270) and imidazolium parts of the catalyst. nih.gov This method allows for the generation of a variety of 2-amino-3-cyano-4H-chromenes in good to high yields from readily available alcohols. nih.gov A key advantage of this catalyst is its magnetic nature, which allows for easy recovery using an external magnetic field and reuse in successive runs with insignificant loss of activity. nih.gov

Table 1: Examples of Heterogeneous Catalysts in Related Syntheses

| Catalyst Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| Zn(II) and Cd(II) MOFs | Aldehydes, malononitrile, thiophenols | 2-amino-3,5-dicarbonitrile-6-thio-pyridines | Solvent-free, reusable for multiple cycles wpmucdn.com |

| Nanomagnetic (γ-Fe2O3-Im-Py)2WO4 | Alcohols, malononitrile, β-dicarbonyls/naphthols/4-hydroxycoumarin | 2-amino-3-cyano-4H-chromenes | Tandem oxidation process, solvent-free, magnetic recovery nih.gov |

Stereoselective Synthesis of this compound and Related Analogs

The stereoselective synthesis of aminonitriles and their derivatives is of significant interest due to the importance of chiral amines in pharmaceuticals and agrochemicals.

Organocatalysis has been a powerful tool for the enantioselective synthesis of complex molecules. Chiral thioureas, squaramides, and cinchona alkaloid derivatives have been effectively used as organocatalysts in the asymmetric synthesis of 2-amino-3-cyano-4H-chromenes, which are structurally related to aminonitriles. mdpi.com These catalysts often act in a bifunctional manner, activating the substrates to achieve high enantioselectivity. mdpi.com

For instance, the enantioselective synthesis of 4-aryl-substituted 2-amino-3-cyano-4H-chromenes has been achieved through a tandem Michael addition/intramolecular cyclization reaction of benzylidenemalononitriles and α-naphthols, catalyzed by an abietic acid-cinchona-thiourea compound. mdpi.com This reaction proceeds with moderate to high yields and high enantioselectivities (up to 84% yield and up to 83% ee). mdpi.com Similarly, the reaction between substituted α,α-dicyanoolefins and β-naphthol in the presence of a bifunctional thiourea (B124793) catalyst can produce the corresponding chromene derivatives with up to 99% yield and 90% enantiomeric excess (ee). mdpi.com

Another approach involves the one-pot synthesis of enantiomerically enriched 2-amino-4-(indol-3-yl)-4H-chromenes via a Knoevenagel/Pinner/Friedel-Crafts reaction of salicylaldehyde, malononitrile, and indole. researchgate.net This reaction is catalyzed by an N,N'-dioxide-Zn(II) complex and can achieve moderate to good yields (up to 89%) and high enantioselectivities (up to 90% ee). researchgate.net

Diastereoselective synthesis is crucial when creating molecules with multiple stereocenters. A cascade inter–intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates. beilstein-journals.org This reaction, conducted in the presence of aqueous KOH with tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst, yields functionalized cyclohexanones as the major products with complete diastereoselectivity in most cases. beilstein-journals.org In some instances, a triple Michael adduct, a tetrahydrochromen-4-one, is also formed with excellent diastereoselectivity. beilstein-journals.org The stereochemistry of the products was confirmed to have a trans relationship between the R and Ar groups in the cyclohexane (B81311) ring. beilstein-journals.org

The synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles has been achieved through the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or via the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization. nih.gov These methods provide the trans diastereomer selectively.

Table 2: Examples of Stereoselective Syntheses of Related Analogs

| Synthetic Approach | Catalyst/Reagent | Product Type | Stereochemical Outcome |

|---|---|---|---|

| Enantioselective Organocatalysis | Chiral thiourea, squaramide, cinchona derivatives | 2-amino-3-cyano-4H-chromenes | High enantioselectivity (up to 90% ee) mdpi.com |

| Enantioselective One-Pot Synthesis | N,N'-dioxide-Zn(II) complex | 2-amino-4-(indol-3-yl)-4H-chromenes | High enantioselectivity (up to 90% ee) researchgate.net |

| Diastereoselective Cascade Reaction | KOH/TBAB | Functionalized cyclohexanones | Complete diastereoselectivity (trans) beilstein-journals.org |

| Diastereoselective Cyclization | Various | trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles | High diastereoselectivity (trans) nih.gov |

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. mdpi.com

Microbial transformation can be utilized for the synthesis of valuable compounds. For the production of methionine, a crucial amino acid, from this compound, recombinant Escherichia coli harboring a nitrilase gene has been investigated. nih.gov The biotransformation of highly substituted pyridine derivatives, which share some structural similarities with aminonitriles, has been demonstrated using various microorganisms. For example, Cunninghamella elegans can transform 2-amino-4-methyl-3-nitropyridine (B139313) into three different hydroxylated and oxidized products. nih.govresearchgate.net Streptomyces antibioticus and several Aspergillus strains can also convert the same substrate into other derivatives. nih.gov These studies highlight the potential of microbial systems to perform specific chemical modifications on complex molecules.

Engineered enzymes are increasingly used to improve the efficiency and substrate scope of biocatalytic processes. nih.gov In a study focused on producing methionine from this compound, a codon-optimized nitrilase gene was synthesized and expressed in E. coli. nih.gov The resulting recombinant nitrilase showed optimal activity at 40 °C and pH 7.5. nih.govresearchgate.net This engineered system achieved 100% conversion of 300 mM this compound to methionine within 120 minutes. nih.govresearchgate.net The use of immobilized resting cells in a packed-bed reactor demonstrated good operational stability, retaining over 80% of the initial activity after 100 hours of operation. nih.govresearchgate.net The final product, methionine, was obtained with a purity of 99.1% and a total yield of 97%. nih.govresearchgate.net

Table 3: Biocatalytic Production of Methionine from this compound

| Biocatalyst | Substrate | Product | Key Findings |

|---|---|---|---|

| Recombinant E. coli with nitrilase | This compound | Methionine | 100% conversion at 300 mM substrate; Optimal T=40°C, pH=7.5; High purity (99.1%) and yield (97%) nih.govresearchgate.net |

Engineered Enzyme Systems for Production

Recombinant Organisms in Production Strategies

The use of recombinant organisms, particularly genetically engineered bacteria like Escherichia coli and Corynebacterium glutamicum, offers a promising alternative to traditional chemical synthesis for producing this compound. These strategies leverage the power of enzymes and engineered metabolic pathways to achieve high selectivity and sustainability. While a direct, high-yield microbial fermentation process for this compound has not been extensively documented in publicly available literature, existing research on related compounds and pathways allows for the outlining of viable production strategies.

The primary biocatalytic approaches involve either the use of whole recombinant cells or purified enzymes to catalyze a specific reaction step, or the complete engineering of a microorganism's metabolism to produce the target compound from simple carbon sources.

A prominent strategy for producing chiral amino acids and their nitrile precursors is the chemoenzymatic approach. This method combines a chemical synthesis step to produce a racemic mixture of the aminonitrile, followed by an enzymatic resolution step that selectively converts one of the enantiomers.

The initial step typically involves the Strecker synthesis, a well-established chemical reaction where an aldehyde reacts with ammonia (B1221849) and cyanide to form an α-aminonitrile. wikipedia.orgwikipedia.org For this compound, the precursor aldehyde is 3-(methylthio)propionaldehyde (B105701) (methional). The Strecker reaction yields a racemic mixture of (R)- and (S)-2-Amino-4-(methylthio)butanenitrile.

The subsequent and crucial step employs a recombinant nitrilase for the stereoselective hydrolysis of the nitrile. Nitrilases (EC 3.5.5.1) are enzymes that catalyze the conversion of a nitrile to a carboxylic acid. frontiersin.org By using a nitrilase that is specific for one enantiomer of this compound, it is possible to selectively hydrolyze it to the corresponding amino acid, L- or D-methionine, leaving the other nitrile enantiomer unreacted. The unreacted nitrile can then be separated and racemized for recycling.

Researchers have successfully used recombinant nitrilases for the kinetic resolution of other aminonitriles. For instance, nitrilases from Pseudomonas fluorescens have been expressed in E. coli and used for the enantioselective synthesis of phenylglycine and its amide from phenylglycinonitrile. frontiersin.org This demonstrates the feasibility of using recombinant nitrilases in a chemoenzymatic process. While specific studies on this compound are not abundant, the principle is directly applicable.

The following table summarizes the key aspects of a hypothetical chemoenzymatic production strategy for this compound using a recombinant nitrilase.

| Step | Description | Precursors | Key Enzyme (Recombinant) | Product |

| 1 | Chemical Synthesis (Strecker) | 3-(methylthio)propionaldehyde, Ammonia, Cyanide | None | Racemic this compound |

| 2 | Enzymatic Resolution | Racemic this compound | Enantioselective Nitrilase | One enantiomer of Methionine and the other enantiomer of this compound |

This chemoenzymatic route offers the advantage of high enantioselectivity under mild reaction conditions, which is often a challenge in purely chemical syntheses.

A more advanced and potentially more sustainable approach is the metabolic engineering of microorganisms to produce this compound directly from simple feedstocks like glucose. This strategy involves the rational design and modification of the organism's native metabolic pathways. The biosynthesis of L-methionine in organisms like E. coli and C. glutamicum is well-characterized, providing a solid foundation for such engineering efforts. nih.govresearchgate.net

The metabolic pathway for L-methionine biosynthesis starts from aspartate and involves a series of enzymatic conversions. A key intermediate in this pathway is O-succinyl-L-homoserine. By introducing a novel enzymatic step at a suitable point in this pathway, it is theoretically possible to divert a precursor towards the synthesis of this compound.

A hypothetical engineered pathway could involve the following steps:

Enhancement of Precursor Supply: Overexpression of key enzymes in the upstream methionine pathway to increase the intracellular concentration of a suitable precursor, such as homoserine or a derivative. researchgate.net

Introduction of a Novel Amination Step: Introduction of a recombinant aminotransferase to convert a keto-acid intermediate into an amino group-containing precursor.

Introduction of a Nitrile-Forming Enzyme: This is the most challenging step, as nitrile-forming enzymes for this specific substrate are not well-described. One could envision the use of a recombinant aldoxime dehydratase or a similar enzyme that can convert an amino- or oxo-group containing precursor into a nitrile. aiche.org

The following table outlines a conceptual metabolic engineering strategy for the de novo biosynthesis of this compound.

| Engineering Strategy | Target | Genetic Modification Example | Expected Outcome |

| Precursor Funneling | Increase flux towards methionine pathway | Overexpression of thrA (aspartate kinase/homoserine dehydrogenase) and metA (homoserine O-succinyltransferase) from E. coli. nih.gov | Increased intracellular pool of methionine precursors. |

| Diversion of Intermediate | Convert a methionine precursor to a nitrile precursor | Introduction of a recombinant aminotransferase. | Formation of an amino-group containing intermediate. |

| Nitrile Synthesis | Formation of the nitrile group | Introduction of a recombinant nitrile synthase or aldoxime dehydratase. | Conversion of the intermediate to this compound. |

While the de novo biosynthesis of this compound in a recombinant host remains a forward-looking goal, the extensive work on engineering microorganisms for high-level L-methionine production provides a strong indication of its feasibility. nih.govnih.gov The primary hurdle lies in the identification and engineering of a suitable enzyme for the final nitrile formation step.

Reactivity and Chemical Transformations of 2 Amino 4 Methylthio Butanenitrile

Hydrolysis Reactions of the Nitrile Moiety

The nitrile group of 2-Amino-4-(methylthio)butanenitrile is susceptible to hydrolysis, a reaction that can be achieved through both chemical and enzymatic methods to yield valuable products.

Chemical Hydrolysis Mechanisms

The chemical hydrolysis of nitriles to carboxylic acids can proceed under either acidic or basic conditions. chemistrysteps.comchemguide.co.uk In both pathways, the reaction generally occurs in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.com

Under acidic conditions, the process begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. chemistrysteps.comyoutube.com A water molecule then acts as a nucleophile, attacking the nitrile carbon. chemistrysteps.comyoutube.com Subsequent proton transfers lead to the formation of an imidic acid, a tautomer of an amide, which then rearranges to the more stable amide intermediate. chemistrysteps.com Continued heating in the acidic aqueous solution facilitates the hydrolysis of the amide to the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comchemguide.co.uk

In a base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, forming a negatively charged intermediate on the nitrogen. chemistrysteps.comyoutube.com This intermediate is then protonated by water to form an imidic acid. chemistrysteps.com Further reaction with the base and subsequent proton transfers result in the formation of an amide. chemistrysteps.com Vigorous reaction conditions, such as heating, can then hydrolyze the amide to a carboxylate salt. youtube.com To obtain the free carboxylic acid, an acidic workup is necessary to protonate the carboxylate. chemguide.co.ukyoutube.com

Enzymatic Hydrolysis via Nitrilases

Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia (B1221849), often under mild and highly selective conditions. researchgate.net This biocatalytic approach has garnered significant attention for the production of methionine and related compounds from this compound.

The enzymatic conversion of this compound is a direct route to produce methionine, an essential amino acid with wide applications in food and feed industries. nih.gov Research has demonstrated the efficient production of methionine from this compound using recombinant Escherichia coli harboring a nitrilase gene. nih.gov In one study, a codon-optimized nitrilase gene was synthesized and expressed, and the catalytic conditions were optimized. The ideal temperature and pH for this bioconversion were found to be 40°C and 7.5, respectively. nih.gov Under these conditions, a 100% conversion of 300 mM of the substrate was achieved within 120 minutes. nih.gov The final product, after separation, reached a purity of 99.1% with a total yield of 97%. nih.gov

Nitrilases are also employed in the synthesis of methionine hydroxy analogues, such as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), which are of nutritional importance as they can be converted to L-methionine by animals. rsc.orgwikipedia.org An immobilized nitrilase from Alcaligenes faecalis has been shown to be an effective catalyst for the hydrolysis of various nitriles to their corresponding carboxylic acids under neutral conditions. researchgate.net This method is particularly useful for producing hydroxy analogues of methionine derivatives. researchgate.net

The enzymatic pathway for the conversion of HMTBA to L-methionine in chicks has been studied, revealing a stereospecific process. nih.gov The D- and L-isomers of HMTBA are converted to 2-keto-4-(methylthio)butanoic acid by different enzymes before being transaminated to L-methionine. rsc.orgnih.gov

Immobilization of nitrilases offers several advantages, including enhanced stability, reusability, and suitability for continuous processes. researchgate.netnih.gov For instance, a recombinant nitrilase immobilized on bioinspired silica (B1680970) demonstrated high efficiency in producing 2-hydroxy-4-(methylthio)butanoic acid from its corresponding nitrile. nih.gov This immobilized enzyme exhibited improved thermal and pH stability and could be reused for up to 16 batches without a significant loss of activity. nih.gov It achieved complete conversion of 200 mM of the substrate within 30 minutes. nih.gov

Similarly, resting cells of E. coli containing a nitrilase have been immobilized and used in a packed-bed reactor for methionine production. nih.gov These immobilized cells showed good operational stability, retaining over 80% of their initial activity after 100 hours of operation. nih.gov The use of immobilized nitrilases from Alcaligenes faecalis ATCC8750 has also proven to be a robust method for the hydrolysis of various nitriles. researchgate.net

Cyclization and Derivative Formation

The bifunctional nature of this compound, possessing both an amino and a nitrile group, allows for its participation in cyclization reactions to form heterocyclic compounds. One notable downstream product is 3,6-bis[2-(methylthio)ethyl]-2,5-piperazinedione. lookchem.com This cyclic dipeptide is formed through the dimerization of the amino acid precursor.

While specific studies detailing the direct cyclization of this compound are not extensively available in the provided search results, the general reactivity of aminonitriles suggests potential for various cyclization pathways. For instance, reactions involving the amino group and the nitrile group, or reactions with external reagents, could lead to the formation of various heterocyclic systems. The formation of 2-aminothiazoles and thieno[2,3-d]pyrimidines from related starting materials highlights the synthetic utility of such cyclization strategies. nih.govorganic-chemistry.org

Table of Research Findings on Enzymatic Hydrolysis

| Enzyme Source | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Recombinant Escherichia coli with nitrilase | This compound | Methionine | 100% conversion at 300 mM substrate loading within 120 min. Optimal conditions: 40°C, pH 7.5. | nih.gov |

| Immobilized recombinant nitrilase on bioinspired silica | 2-hydroxy-4-(methylthio)butanenitrile | 2-hydroxy-4-(methylthio)butanoic acid | Complete conversion of 200 mM substrate within 30 min. Reusable for up to 16 batches. | nih.gov |

| Immobilized Alcaligenes faecalis ATCC8750 nitrilase | Nitriles (including methionine derivative precursors) | Carboxylic acids | Effective for stereoselective hydrolysis and production of methionine hydroxy analogues. | researchgate.net |

| Immobilized E. coli resting cells with nitrilase | This compound | Methionine | Retained over 80% activity after 100 hours in a packed-bed reactor. | nih.gov |

Formation of Homocysteine Thiolactone from Aminonitrile Precursors

In a prebiotic chemistry context, it has been demonstrated that aminonitriles can serve as direct precursors to thiolactones. nih.gov The proposed mechanism for the cyclization of 2-amino-4-mercaptobutanenitrile (the demethylated analogue of the subject compound) to homocysteine thiolactone involves the intramolecular attack of the thiol group on the nitrile carbon. This process is thought to be plausible under primitive Earth conditions. nih.gov It is important to note that for this compound to undergo a similar cyclization to form a thiolactone, a demethylation step to unmask the thiol group would be a prerequisite.

The stability of homocysteine thiolactone has been observed in aqueous solutions at acidic to neutral pH. nih.gov At higher pH values, it undergoes hydrolysis to form homocysteine. nih.gov This suggests that if formed, the thiolactone could be a stable intermediate under specific environmental conditions.

| Precursor | Product | Proposed Conditions | Reference |

| 2-Amino-4-mercaptobutanenitrile | Homocysteine Thiolactone | Aqueous, pH 6 | nih.gov |

Reactions Involving the Amino Group

The primary amino group in this compound is a nucleophilic center and can participate in a range of common reactions for primary amines, such as acylation and alkylation.

N-Acylation: The amino group can be readily acylated by reacting with acylating agents like acid chlorides or anhydrides. For instance, N-acetylation can be achieved using acetic anhydride. This reaction introduces an acetyl group onto the nitrogen atom, forming N-acetyl-2-amino-4-(methylthio)butanenitrile.

N-Alkylation: Alkylation of the amino group can be accomplished using alkyl halides. For example, reaction with methyl iodide would be expected to yield the N-methylated and N,N-dimethylated products. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions. Photocatalytic methods have also been developed for the N-methylation of amino acids using methanol, which could potentially be applied to aminonitriles. chemrxiv.org

Another significant reaction involving the amino group is the enzymatic hydrolysis of the nitrile to a carboxylic acid, which converts this compound into the essential amino acid methionine. This biotransformation is achieved with high efficiency using nitrilase enzymes. nih.gov Studies have shown that recombinant E. coli harboring a nitrilase gene can convert this compound to methionine with 100% conversion under optimized conditions. nih.gov

| Reaction Type | Reagent | Expected Product |

| N-Acetylation | Acetic Anhydride | N-Acetyl-2-amino-4-(methylthio)butanenitrile |

| N-Methylation | Methyl Iodide | N-Methyl-2-amino-4-(methylthio)butanenitrile |

| Enzymatic Hydrolysis | Nitrilase | Methionine |

Transformations of the Methylthio Group

The methylthio group (-S-CH₃) is also a site of reactivity, primarily involving oxidation of the sulfur atom or alkylation to form a sulfonium (B1226848) salt.

Oxidation: The sulfur atom in the methylthio group can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This is a common transformation for thioethers. The oxidation can be achieved using various oxidizing agents, with hydrogen peroxide being a common and environmentally benign choice. researchgate.netorganic-chemistry.org The extent of oxidation (to sulfoxide or sulfone) can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the temperature. researchgate.netorganic-chemistry.org For instance, selective oxidation to the sulfoxide can be achieved under milder conditions, while more forcing conditions lead to the sulfone. organic-chemistry.orgmdpi.com

Formation of 2-Amino-4-(methylsulfinyl)butanenitrile (Sulfoxide): Treatment with one equivalent of an oxidizing agent like hydrogen peroxide would be expected to yield the corresponding sulfoxide.

Formation of 2-Amino-4-(methylsulfonyl)butanenitrile (Sulfone): The use of excess oxidizing agent or stronger oxidizing conditions would lead to the formation of the sulfone.

S-Alkylation: The sulfur atom of the methylthio group is nucleophilic and can be alkylated, for example with an alkyl halide like methyl iodide, to form a sulfonium salt. This reaction would result in the formation of a positively charged sulfur center.

| Transformation | Reagent | Expected Product |

| Oxidation (Sulfoxide) | Hydrogen Peroxide (1 eq.) | 2-Amino-4-(methylsulfinyl)butanenitrile |

| Oxidation (Sulfone) | Hydrogen Peroxide (excess) | 2-Amino-4-(methylsulfonyl)butanenitrile |

| S-Methylation | Methyl Iodide | S-Methyl-2-amino-4-(methylthio)butanenitrile Sulfonium Iodide |

Mechanistic and Theoretical Investigations Involving 2 Amino 4 Methylthio Butanenitrile

Reaction Mechanism Elucidation for Synthesis and Transformations

The synthesis of 2-Amino-4-(methylthio)butanenitrile is notably achieved through the Strecker synthesis, a well-established method for producing α-amino acids and their nitrile precursors. wikipedia.org This reaction is of significant commercial interest as it is a key step in the production of racemic methionine, an essential amino acid widely used in animal feed. wikipedia.org

The Strecker synthesis for this compound commences with methional (3-(methylthio)propanal), which reacts with ammonia (B1221849) and hydrogen cyanide. The reaction mechanism proceeds in two main parts. Initially, the carbonyl group of methional is protonated, followed by a nucleophilic attack by ammonia to form an iminium ion intermediate after the elimination of a water molecule. Subsequently, a cyanide ion attacks the iminium carbon, yielding the α-aminonitrile, this compound. wikipedia.org

A significant transformation of this compound is its hydrolysis to form methionine. This process can be achieved through chemical means, typically involving strong acidic or basic conditions, which converts the nitrile group into a carboxylic acid. wikipedia.org Additionally, this transformation can be accomplished enzymatically, a process that has garnered considerable attention for its efficiency and milder reaction conditions. globethesis.com

| Reaction | Reactants | Product | General Mechanism |

|---|---|---|---|

| Strecker Synthesis | Methional, Ammonia, Cyanide | This compound | Nucleophilic addition of ammonia and cyanide to an aldehyde. wikipedia.org |

| Hydrolysis | This compound, Water | Methionine | Conversion of the nitrile group to a carboxylic acid, can be acid/base catalyzed or enzymatic. wikipedia.orgglobethesis.com |

Role in Proposed Biochemical Pathways (Molecular Perspective)

While not definitively proven as a direct intermediate in the core glucosinolate biosynthetic pathway, the structural similarity of this compound to intermediates in this pathway is noteworthy. Glucosinolates are sulfur-containing secondary metabolites characteristic of the Brassicaceae family. Their biosynthesis involves the chain elongation of amino acids, primarily methionine, followed by the formation of a core glucosinolate structure. It is conceivable that aminonitriles could play a role in the metabolism or degradation of glucosinolates or related compounds in certain plant species.

Alliarinoside (B1250017) is a γ-hydroxynitrile glucoside found in Alliaria petiolata (garlic mustard), a plant species that also produces glucosinolates. nih.govfrontiersin.org Research into the biosynthesis of alliarinoside suggests a potential evolutionary link to the glucosinolate pathway. nih.gov It has been proposed that the biosynthesis of alliarinoside may involve intermediates derived from the glucosinolate pathway. nih.gov Specifically, homomethionine, a chain-elongated derivative of methionine, and its corresponding oxime are suggested as common precursors for both alliarinoside and 2-propenyl glucosinolate. nih.gov The pathway to alliarinoside is thought to involve the conversion of the oxime by a cytochrome P450 enzyme. nih.gov Although this compound is not explicitly named as an intermediate, the proposed pathway involves nitrile-containing compounds, suggesting that related aminonitriles could be involved. researchgate.net The biosynthesis of alliarinoside has been shown to originate from methionine, and its formation may proceed through the metabolism of sinigrin, a glucosinolate. frontiersin.org The proposed pathway involves the formation of the alliarinoside aglycon from the metabolism of sinigrin, potentially via nitrile-containing intermediates like 3,4-epithiobutanenitrile or 3-butenenitrile. researchgate.net

The enzymatic conversion of this compound to methionine is a well-documented process, highlighting the role of nitrilase enzymes in its metabolism. globethesis.comnih.gov A study focusing on the efficient production of methionine demonstrated that a codon-optimized nitrilase gene expressed in Escherichia coli could effectively catalyze the hydrolysis of this compound. nih.gov The optimal conditions for this enzymatic synthesis were found to be a temperature of 40 °C and a pH of 7.5. nih.gov This biocatalytic approach offers a promising alternative to traditional chemical synthesis due to its mild reaction conditions and the ease of product separation. globethesis.com The recombinant nitrilase showed high stability and efficiency, achieving a 100% conversion of this compound to methionine within 120 minutes at a substrate loading of 300 mM. nih.gov Further research has explored the immobilization of the resting cells containing the nitrilase, demonstrating good operational stability in a packed-bed reactor, which is advantageous for industrial applications. nih.gov

| Enzyme | Substrate | Product | Optimal pH | Optimal Temperature | Source of Enzyme |

|---|---|---|---|---|---|

| Nitrilase | This compound | Methionine | 7.5 | 40 °C | Recombinant E. coli nih.gov |

Computational Chemistry Studies on Molecular Structure and Reactivity (if available for this specific compound)

For instance, DFT calculations have been used to investigate the mechanism of the Strecker synthesis, providing insights into the transition states and reaction energetics. mdpi.com Such studies can help to elucidate the role of catalysts and predict the stereoselectivity of the reaction. mdpi.com Furthermore, computational methods are used to analyze the molecular and electronic structure of aminonitriles, including bond lengths, bond angles, and charge distributions. These parameters are crucial for understanding the reactivity of the molecule.

Theoretical calculations have also been applied to predict the relative stability of different aminonitrile isomers and to rationalize their abundance in various environments. In the context of prebiotic chemistry, computational studies have suggested that α-aminonitriles are more reactive than other types of nitriles. nih.gov The application of these computational methodologies to this compound could provide valuable information on its conformational preferences, the energetics of its formation and hydrolysis, and its potential interactions with biological macromolecules.

Role in Prebiotic Chemistry and Origin of Life Research

Plausible Formation Routes under Prebiotic Conditions

The most widely accepted prebiotic route to α-amino acids is the Strecker synthesis, a reaction that forms an α-aminonitrile from an aldehyde, ammonia (B1221849), and hydrogen cyanide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org 2-Amino-4-(methylthio)butanenitrile is the specific α-aminonitrile formed when the starting aldehyde is 3-methylthiopropanal (also known as methional). wikipedia.orgwikipedia.org

The reaction proceeds in two main stages under conditions considered plausible for the primitive Earth:

Imine Formation: The aldehyde (3-methylthiopropanal) reacts with ammonia (NH₃) to form an imine, with the elimination of a water molecule. masterorganicchemistry.com

Cyanide Addition: Hydrogen cyanide (HCN) then adds to the imine as a nucleophile, creating a new carbon-carbon bond and forming the stable α-aminonitrile, this compound. masterorganicchemistry.commasterorganicchemistry.com

The key reactants for this synthesis—aldehydes, ammonia, and hydrogen cyanide—are considered fundamental feedstock molecules in prebiotic chemistry. nih.govmpg.de Simulation experiments, such as those inspired by Miller-Urey, have demonstrated their formation from simple gas mixtures, and they are believed to have been present on the early Earth through endogenous synthesis or exogenous delivery from meteorites. mpg.demdpi.com The presence of these precursors in plausible prebiotic environments supports the Strecker synthesis as a robust mechanism for the formation of this compound. wikipedia.orgmdpi.com

Table 1: Reactants and Conditions for the Prebiotic Strecker Synthesis of this compound

| Reactant | Chemical Formula | Plausible Prebiotic Source | Role in Synthesis |

| 3-Methylthiopropanal | CH₃SCH₂CH₂CHO | Reaction of methanethiol (B179389) and acrolein. wikipedia.orggoogle.com | Aldehyde backbone |

| Ammonia | NH₃ | Volcanic outgassing, atmospheric reactions, hydrolysis of metal nitrides. mpg.denih.gov | Nitrogen source for the amino group |

| Hydrogen Cyanide | HCN | Atmospheric reactions (from methane (B114726) and nitrogen), meteoritic delivery. mpg.dewikipedia.org | Cyanide source for the nitrile group |

| Conditions | |||

| Solvent | H₂O | Aqueous environments (e.g., ponds, lakes, oceans). wikipedia.org | Reaction medium |

| pH | Neutral to slightly alkaline | Buffered by minerals or environmental factors. wikipedia.org | Facilitates reaction steps |

| Energy Source | Not explicitly required | The reaction is thermodynamically favorable once precursors are formed. mdpi.com | N/A |

Interconnections with Amino Acid and Nucleotide Precursors in Abiogenesis

The significance of this compound in origin-of-life research extends beyond its role as a single molecular entity. It represents a critical link in a network of interconnected chemical pathways that could have simultaneously produced the precursors for proteins, nucleic acids, and lipids—the three major subsystems of a minimal cell. nih.gov

The most direct connection is its role as the immediate precursor to the amino acid methionine. lookchem.com Through hydrolysis, the nitrile group (-C≡N) of this compound reacts with water to form a carboxylic acid group (-COOH), yielding racemic methionine. wikipedia.orgmasterorganicchemistry.comnih.gov This step completes the transition from an aminonitrile to a proteinogenic amino acid.

Furthermore, the "cyanosulfidic protometabolism" hypothesis posits a common chemical origin for the building blocks of life, all stemming from the reductive homologation of hydrogen cyanide (HCN) and its derivatives. nih.govnih.gov This model demonstrates that under the influence of UV light and with hydrogen sulfide (B99878) (H₂S) acting as a reductant, a single feedstock (HCN) can generate precursors for ribonucleotides, amino acids, and lipids. nih.govnih.gov In this scenario, the aldehydes required for the Strecker synthesis of various aminonitriles (including the precursor to this compound) are produced alongside the building blocks for RNA. nih.govnih.gov This suggests that the emergence of life's subsystems may not have been sequential (e.g., an "RNA world" preceding proteins) but could have occurred in concert through a shared, underlying chemistry. nih.govsemanticscholar.org

Table 2: Interconnected Synthesis of Prebiotic Building Blocks via Cyanosulfidic Chemistry

| Cellular Subsystem | Key Precursor(s) | Common Feedstock | Key Reaction Type(s) |

| Proteins | α-Aminonitriles (e.g., this compound) | Hydrogen Cyanide (HCN), Ammonia (NH₃), Aldehydes | Strecker Synthesis wikipedia.orgnih.gov |

| Nucleic Acids (RNA) | Activated Pyrimidine Ribonucleotides | Hydrogen Cyanide (HCN), Cyanamide, Cyanoacetylene, Glycolaldehyde | Phosphate-catalyzed condensation, Photoreduction wikipedia.orgnih.gov |

| Lipids | Glycerol, Fatty Acid Precursors | Hydrogen Cyanide (HCN) | Reductive homologation nih.govnih.gov |

Chemical Evolution of Sulfur-Containing Compounds

The formation of this compound is a key milestone in the prebiotic chemical evolution of sulfur-containing organic molecules. This evolutionary pathway likely began with simple, inorganic sulfur compounds readily available on the early Earth and progressed toward increasing molecular complexity.

Primordial Sulfur Source: The most plausible primordial source of sulfur was hydrogen sulfide (H₂S), released into the atmosphere and oceans by extensive volcanic and geothermal activity. mpg.deresearchgate.netfrontiersin.org

Formation of Methanethiol: Under prebiotic conditions, H₂S could react with a carbon source (such as CO₂ and H₂) to abiotically form methanethiol (CH₃SH), the simplest organosulfur thiol. frontiersin.orgnih.gov This step represents the crucial incorporation of inorganic sulfur into a simple organic molecule.

Aldehyde Synthesis: Methanethiol can, in turn, react with acrolein—another plausible prebiotic molecule—to produce 3-methylthiopropanal. wikipedia.orggoogle.com This reaction establishes the specific aldehyde backbone required for the subsequent formation of the methionine precursor.

Aminonitrile Formation: As described previously, 3-methylthiopropanal undergoes the Strecker synthesis with ammonia and hydrogen cyanide to yield this compound. wikipedia.org

Amino Acid Synthesis: The final evolutionary step in this sequence is the hydrolysis of this compound to form the proteinogenic amino acid methionine. nih.gov

This stepwise synthesis illustrates a plausible route for the chemical evolution of a key biological molecule from simple inorganic and organic precursors. It highlights how the reactivity of sulfur, integrated into the broader framework of prebiotic organic chemistry, could have contributed to the inventory of molecules necessary for the origin of life. researchgate.netyoutube.com

Table 3: Proposed Evolutionary Pathway of Prebiotic Sulfur Compounds

| Stage | Key Compound | Chemical Formula | Formation Reaction / Process |

| 1. Inorganic Source | Hydrogen Sulfide | H₂S | Volcanic outgassing. mpg.de |

| 2. Simple Organosulfur | Methanethiol | CH₃SH | Abiotic reaction of H₂S with a carbon source. frontiersin.orgnih.gov |

| 3. Aldehyde Precursor | 3-Methylthiopropanal | CH₃SCH₂CH₂CHO | Reaction of methanethiol with acrolein. wikipedia.orggoogle.com |

| 4. Aminonitrile Intermediate | This compound | CH₃SCH₂CH(NH₂)C≡N | Strecker synthesis. wikipedia.org |

| 5. Proteinogenic Amino Acid | Methionine | CH₃SCH₂CH₂(NH₂)COOH | Hydrolysis of the aminonitrile. masterorganicchemistry.comnih.gov |

Advanced Research Applications in Chemical Synthesis

Utilization as a Building Block for Complex Molecules

The reactivity of the amino and nitrile functional groups in 2-Amino-4-(methylthio)butanenitrile allows it to be a starting point for the synthesis of various heterocyclic and acyclic compounds. The nitrile group can undergo hydrolysis or reduction, while the amino group can be acylated, alkylated, or used in cyclization reactions.

One notable transformation is its dimerization to form 3,6-bis[2-(methylthio)ethyl]-2,5-piperazinedione. lookchem.com This cyclic dipeptide is formed through the condensation of two molecules of the aminonitrile. Furthermore, the amino group can react with various acylating agents to produce N-acylated derivatives, which are themselves intermediates for more complex structures. For instance, it can be reacted with acyl chlorides to form amides, which can then be used in further synthetic steps. An example includes the synthesis of 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4-(methylthio)butanoic acid. scbt.com

The versatility of this compound extends to its use in creating novel amino acid derivatives. By modifying the core structure, researchers can synthesize compounds with potential applications in medicinal chemistry and materials science. For example, derivatives like (S)-2-Amino-4-(methylthio)butanoic acid 2-hydroxypropyl ester have been synthesized. chemicalbook.com

Table 1: Examples of Molecules Synthesized from this compound

| Starting Material | Reagent/Reaction Type | Product | Reference |

| This compound | Dimerization/Condensation | 3,6-bis[2-(methylthio)ethyl]-2,5-piperazinedione | lookchem.com |

| This compound | Acylation | 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4-(methylthio)butanoic acid | scbt.com |

| This compound | Esterification/Derivatization | (S)-2-Amino-4-(methylthio)butanoic acid 2-hydroxypropyl ester | chemicalbook.com |

Development of Greener Chemical Processes for Synthesis

The traditional chemical synthesis of methionine and its precursors, including this compound, often involves hazardous materials like hydrogen cyanide and is energy-intensive. thuenen.de This has spurred research into developing "greener" and more sustainable production methods that reduce environmental impact and improve efficiency. nih.gov

A significant area of development is the use of biocatalysis, particularly enzymes, to replace harsh chemical steps. nih.gov Research has demonstrated the efficient production of methionine from this compound using a recombinant Escherichia coli harboring a nitrilase enzyme. nih.gov This enzymatic process operates under mild conditions (40 °C and pH 7.5) and achieves a high conversion rate. nih.govresearchgate.net The use of immobilized enzymes in packed-bed reactors further enhances the process's sustainability by allowing for catalyst reuse and continuous production. nih.gov

Another approach focuses on improving the sustainability of the entire production chain. This includes using renewable feedstocks and integrating energy-saving measures. nih.gov For example, efforts are being made to reduce the carbon footprint of methionine production by utilizing green hydrogen and power from renewable sources in the manufacturing process. evonik.com These green transformations aim to significantly lower CO₂ emissions associated with the production of this vital feed additive. evonik.com

The development of enzymatic routes for producing related compounds also highlights the potential for greener synthesis. For instance, a novel enzymatic route for synthesizing 2-amino-2,3-dimethylbutyramide (B41022) from its corresponding nitrile has been developed using a cyanide-resistant nitrile hydratase. nih.gov Such advancements in biocatalysis offer a promising pathway for the cleaner production of aminonitriles and their derivatives.

Table 2: Comparison of Synthesis Methodologies

| Feature | Traditional Chemical Synthesis | Greener Biocatalytic Synthesis |

| Catalyst | Chemical catalysts | Nitrilase enzyme |

| Reagents | Often involves hazardous materials (e.g., hydrogen cyanide) | Aqueous buffer system |

| Temperature | Often requires elevated temperatures | Mild conditions (e.g., 40 °C) nih.govresearchgate.net |

| pH | Can be highly acidic or basic | Near-neutral (e.g., pH 7.5) nih.govresearchgate.net |

| Byproducts | Can generate significant chemical waste thuenen.de | Fewer hazardous byproducts |

| Sustainability | Relies on fossil resources, energy-intensive thuenen.de | Potential for renewable feedstocks, enzyme reuse nih.gov |

Q & A

Q. Basic Research Focus

- NMR : ¹H NMR (DMSO-d₆) shows peaks at δ 2.10 (s, SCH₃), δ 2.50–2.80 (m, CH₂-CH₂), and δ 3.60 (t, CN-H) .

- IR : Strong absorption at ~2250 cm⁻¹ (C≡N stretch) and 2550 cm⁻¹ (S-CH₃) confirms functional groups .

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm (acetonitrile/water mobile phase) achieve >98% purity validation .

How can researchers resolve discrepancies in reported physical properties (e.g., solubility, melting point)?

Advanced Research Focus

Discrepancies in melting point (e.g., 193–203°C in some sources vs. 281°C for related compounds) arise from polymorphism or impurities . Differential Scanning Calorimetry (DSC) under nitrogen can identify polymorphic transitions. Solubility variations (e.g., water vs. ethanol) require standardized pH and temperature controls. Cross-validate data using JECFA or HSDB entries for harmonized values .

What safety protocols are critical when handling this compound in aqueous environments?

Basic Research Focus

The compound hydrolyzes slowly in water to release HCN, necessitating:

- Ventilation : Use fume hoods with >12 air changes/hour .

- PPE : Nitrile gloves, chemical goggles, and aprons.

- Spill Management : Neutralize with 10% NaOH and adsorb with vermiculite . Store at 2–8°C in airtight containers to prevent moisture ingress .

How does this compound function as a ligand in metal coordination chemistry?

Advanced Research Focus

The nitrile and thioether groups enable chelation with transition metals. For example, Mn(II) and Ni(II) complexes exhibit octahedral geometry confirmed by magnetic susceptibility (μeff ~5.9 BM for Mn) and UV-Vis (d-d transitions at 450–600 nm) . Antimicrobial assays show these complexes inhibit E. coli (MIC 25 µg/mL) via membrane disruption, validated by SEM imaging .

What catalytic systems optimize the enantioselective synthesis of this compound?

Advanced Research Focus

Chiral Lewis acids (e.g., BINOL-derived catalysts) achieve enantiomeric excess (ee) >90% in asymmetric Strecker reactions. Key parameters:

- Solvent: Toluene or THF for steric control.

- Temperature: –20°C to suppress racemization.

- Substrate ratio: 1:1.2 (aldehyde:cyanating agent) .

How can byproducts like 2-Hydroxy-4-(methylthio)butyronitrile be minimized during synthesis?

Advanced Research Focus

The hydroxy derivative forms via hydrolysis under acidic conditions. Mitigation strategies:

- Use molecular sieves (3Å) to scavenge water.

- Replace HCN with TMSCN in aprotic solvents (e.g., DCM).

- Monitor reaction progress via inline FTIR to terminate at <5% byproduct .

What stability challenges arise in long-term storage, and how are they addressed?

Advanced Research Focus

Degradation via oxidation (SCH₃ → SO/SO₂) occurs under light or O₂ exposure. Solutions:

- Add 0.1% BHT (butylated hydroxytoluene) as an antioxidant.

- Store under argon in amber glass vials.

- Conduct accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation pathways .

What in vitro models validate the biological activity of derivatives?

Advanced Research Focus

Derivatives like (S)-2-amino-4-(methylthio)butanoic acid show antiproliferative effects in MCF-7 cells (IC₅₀ 15 µM) via ROS generation, confirmed by flow cytometry . Synergistic studies with cisplatin enhance cytotoxicity by 40% in HeLa cells, suggesting metal-complexed forms as chemoadjuvants .

How do stereochemical variations (e.g., L/DL-forms) impact physicochemical and biological properties?

Advanced Research Focus

The L-isomer (CAS 63-68-3) exhibits higher aqueous solubility (1.5 g/mL vs. 0.9 g/mL for DL-form) due to crystal packing differences . Enantioselective metabolism in S. cerevisiae shows L-forms are preferentially assimilated (kcat 12 s⁻¹ vs. 4 s⁻¹ for D-forms), critical for designing bioactive peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.